15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane
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Overview
Description
15-Benzyl-7-methyl-7,15-diazadispiro[515~8~3~6~]hexadecane is a complex organic compound characterized by its unique diazadispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable ketone to form an intermediate, which is then cyclized under specific conditions to form the diazadispiro structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-15-octyl-7,15-diazadispiro[5.1.5.3]hexadecane-14,16-dione: Another compound with a similar diazadispiro structure but different substituents.
7,15-Diazadispiro[5.1.5.3]hexadecane, 7-methyl-15-(phenylmethyl): A related compound with variations in the substituent groups.
Uniqueness
15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane is unique due to its specific benzyl and methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80883-84-7 |
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Molecular Formula |
C22H34N2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
15-benzyl-7-methyl-7,15-diazadispiro[5.1.58.36]hexadecane |
InChI |
InChI=1S/C22H34N2/c1-23-21(13-7-3-8-14-21)18-24(17-20-11-5-2-6-12-20)19-22(23)15-9-4-10-16-22/h2,5-6,11-12H,3-4,7-10,13-19H2,1H3 |
InChI Key |
OSIWDMOHHNLNMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)CN(CC13CCCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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